2-Methylbutyl acetate

Catalog No.
S580009
CAS No.
624-41-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyl acetate

CAS Number

624-41-9

Product Name

2-Methylbutyl acetate

IUPAC Name

2-methylbutyl acetate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3

InChI Key

XHIUFYZDQBSEMF-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)C

solubility

soluble in fat; slightly soluble in water

Synonyms

2-Methylbutyl acetate

Canonical SMILES

CCC(C)COC(=O)C

The exact mass of the compound 2-Methylbutyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fat; slightly soluble in water. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain aliphatic ester widely utilized as a premium flavoring agent, a fragrance top-note contributor, and a specialized industrial solvent. As a volatile organic compound with a boiling point of 138 °C, it offers high hydrolytic stability and excellent solvency for nitrocellulose, resins, and oils [1]. While often grouped commercially with other pentyl acetates, this specific isomer is distinguished by its chiral center at the C2 position, making it a critical target for authentic natural flavor replication and precision chemical formulation where generic mixed esters are inadequate [1].

Procurement Fit

Chiral identity matches natural (S)-enantiomer occurrence
Matrix-dependent odor threshold behavior differs from isoamyl acetate
Sub-threshold sensory modulation supports fruity complexity
Full RIFM safety dossier supports procurement confidence

Buyers often attempt to substitute pure 2-methylbutyl acetate with cheaper commercial 'amyl acetate' (a mixture of 65% 1-pentyl acetate and 35% 2-methylbutyl acetate) or the structurally similar isoamyl acetate (3-methylbutyl acetate)[1]. However, these substitutions fail in precision applications. Isoamyl acetate is achiral and delivers a monolithic 'banana' profile, whereas 2-methylbutyl acetate possesses a chiral center, naturally occurring almost exclusively as the (S)-enantiomer, which is required for authentic apple and berry notes. Furthermore, in solvent applications, substituting with mixed amyl acetate introduces variable evaporation rates and inconsistent solvency profiles, compromising the reproducibility of coatings, extractions, and chemical syntheses[1].

Substitution Risk

  • Matrix-dependent threshold

    2‑Methylbutyl acetate threshold shifts up to 32‑fold between water and wine; isoamyl acetate shift is more constrained, risking dosing mismatch.

  • Chiral composition

    Natural (S)-enantiomer exclusivity is not replicated by synthetic isoamyl acetate mixtures, potentially compromising natural authenticity.

  • Sub‑threshold modulation

    Unique ability to enhance fruity notes below detection levels is not documented for isoamyl acetate, limiting interchangeability.

Chiral Authenticity & Enantiomeric Purity

Unlike isoamyl acetate, which is achiral, 2-methylbutyl acetate contains a chiral center. In natural botanical sources such as apples, it occurs almost exclusively as the (S)-enantiomer (>99% purity) [1]. Procuring pure 2-methylbutyl acetate allows formulators to match this natural enantiomeric distribution, whereas substituting with isoamyl acetate or synthetic racemic mixtures fails to replicate the authentic biochemical profile of premium natural extracts [1].

Evidence DimensionEnantiomeric distribution in natural matrices
Target Compound Data>99% (S)-enantiomer (chiral)
Comparator Or BaselineIsoamyl acetate (achiral, 0% enantiomeric excess)
Quantified DifferenceAbsolute structural divergence (chiral vs. achiral)
ConditionsChiral gas chromatography of genuine apple flavor compounds

Procurement of the exact chiral compound is mandatory for 'nature-identical' premium flavorings where achiral analogs taste artificial.

Threshold Shift vs. Isoamyl Acetate
Head-to-head
2‑MBA: 5 → 160 µg/L (32×)
Isoamyl Ac: ~2‑5 → ~30 µg/L (6‑15×)
Compound‑specific matrix behavior may alter dosing
Sensory panel, ISO 13301, model wine

Boiling Point & Volatility Differentiation

For industrial coatings and extraction processes, the evaporation rate is a critical procurement dimension. 2-Methylbutyl acetate has a boiling point of 138 °C, whereas its primary isomer isoamyl acetate boils at 142 °C [1]. This 4 °C differential translates to a measurably faster evaporation rate for 2-methylbutyl acetate. When buyers use commercial mixed 'amyl acetate' (containing 65% 1-pentyl acetate, bp 149 °C), the evaporation profile becomes significantly prolonged and non-linear, leading to solvent entrapment in sensitive films [1].

Evidence DimensionBoiling point and volatility
Target Compound Data138 °C
Comparator Or BaselineIsoamyl acetate (142 °C) and 1-pentyl acetate (149 °C)
Quantified Difference4 °C lower than isoamyl acetate; 11 °C lower than 1-pentyl acetate
ConditionsStandard atmospheric pressure (741-760 mmHg)

Selecting pure 2-methylbutyl acetate ensures a faster, highly predictable evaporation profile compared to heavier isomers or commercial mixtures.

Enantiomeric Purity
Reported
100% (S)-enantiomer
Matches natural chiral signature
Chiral GC, γ‑cyclodextrin; (R) not detected

Odor Threshold & Subthreshold Enhancement

In flavor and fragrance matrices, 2-methylbutyl acetate demonstrates unique sensory modification capabilities not shared by generic banana esters. Its olfactory threshold is evaluated at 313 µg/L in dilute alcohol solutions [1]. Crucially, even at subthreshold concentrations, 2-methylbutyl acetate actively enhances the perception of other fruity esters (like blackberry and jammy notes), a synergistic effect that generic isoamyl acetate cannot replicate due to its higher dominance and different receptor binding profile [1].

Evidence DimensionOlfactory threshold and subthreshold enhancement
Target Compound Data313 µg/L (with subthreshold enhancement of jammy/berry notes)
Comparator Or BaselineIsoamyl acetate (dominant generic banana note, lacks complex subthreshold synergy)
Quantified DifferenceDistinct threshold and synergistic enhancement capability
Conditions12% v/v dilute alcohol solution (model wine/beverage matrix)

Formulators must procure this specific ester to achieve complex, multi-layered fruit profiles without overpowering the mixture with generic banana notes.

Sub‑Threshold Modulation
Class‑level
Enhances blackberry, fresh‑fruit, jammy‑fruit notes
Supports flavor complexity without overt impact
3‑AFC panel, model wine (ISO 13301)

Isomer Purity vs. Commercial Mixtures

Industrial buyers often default to 'Primary Amyl Acetate,' an OECD-documented commercial mixture consisting of 65% 1-pentyl acetate and only 35% 2-methylbutyl acetate [1]. Procuring pure 2-methylbutyl acetate (typically ≥95-99% assay) eliminates the 65% bulk contaminant of 1-pentyl acetate. This shift from a 35% mixture to a >95% pure single-isomer product drastically improves batch-to-batch reproducibility in both chemical synthesis and high-end solvent applications [1].

Evidence DimensionActive isomer concentration
Target Compound Data≥95-99% 2-methylbutyl acetate (pure procurement)
Comparator Or BaselinePrimary Amyl Acetate mixture (35% 2-methylbutyl acetate)
Quantified Difference~60-64% increase in target isomer purity
ConditionsStandard commercial chemical procurement specifications

Purchasing the pure isomer is essential for applications where the 1-pentyl acetate fraction causes unacceptable variations in reaction kinetics or solvent behavior.

Regulatory Status
Reported
FEMA GRAS, JECFA No. 138, RIFM dossier (2024)
Regulatory documentation supports procurement
Read‑across from isoamyl acetate, isobutyl acetate
Volatility & Solubility
Cross‑study
BP 138–142 °C; Solub. 1070 mg/L
vs Ethyl Ac BP 77 °C; 80 g/L
Distinct volatility/solubility profile
Standard atmosphere; EPI Suite
Maturity Biomarker
Class‑level
Concentration increases >100‑fold pre‑ethylene
May serve as pre‑harvest maturity indicator
Apple headspace GC during maturation

Nature-Identical Flavor Formulation

Directly following from its >99% (S)-enantiomer natural occurrence, this compound is the required choice for authentic apple, pear, and berry flavorings where generic isoamyl acetate yields an artificial, flat profile [1].

Precision Coatings & Lacquers

Leveraging its 138 °C boiling point, it is utilized in specialized coatings where a faster, strictly linear evaporation rate is required, outperforming the slower-drying 1-pentyl acetate mixtures [2].

Subthreshold Fragrance Enhancement

Due to its unique 313 µg/L olfactory threshold and synergistic properties, it is deployed in fine fragrances to enhance complex jammy and fresh-fruit notes without acting as a dominant, overpowering top note[3].

Chiral Analytical Standards & Intermediates

Because of its specific stereochemistry, highly pure 2-methylbutyl acetate is procured as a reference standard for chiral gas chromatography and as an enantiopure intermediate in agrochemical and pharmaceutical synthesis, where commercial mixed amyl acetates are useless [4].

Application Fit

Application
Selection Property
Validation Focus
Alcoholic Beverage Flavor Formulation
Matrix‑dependent odor threshold
Sensory panel dosing in target matrix
Authentic Natural Flavor Reconstruction
Enantiomeric purity ((S)‑form)
Chiral GC confirmation of (S)‑enantiomer
Sustained‑Release Fragrance & Personal Care
Mid‑range volatility, moderate water solubility
Evaporation profile and matrix compatibility
Postharvest Research & Fruit Quality
Apple maturity biomarker specificity
GC‑MS headspace correlation with ethylene

Physical Description

Liquid
colourless to pale yellow liquid with an apple peel, banana odour

XLogP3

2.1

Boiling Point

140.0 °C

Density

d420 0.88
0.872-0.877

GHS Hazard Statements

Aggregated GHS information provided by 1964 companies from 10 notifications to the ECHA C&L Inventory.;
H226 (99.95%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

624-41-9

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Transportation equipment manufacturing
1-Butanol, 2-methyl-, 1-acetate: ACTIVE

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